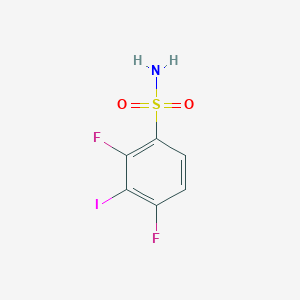

2,4-Difluoro-3-iodobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4F2INO2S |

|---|---|

Molecular Weight |

319.07 g/mol |

IUPAC Name |

2,4-difluoro-3-iodobenzenesulfonamide |

InChI |

InChI=1S/C6H4F2INO2S/c7-3-1-2-4(13(10,11)12)5(8)6(3)9/h1-2H,(H2,10,11,12) |

InChI Key |

XGYJSDIISPVQJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2,4 Difluoro 3 Iodobenzene 1 Sulfonamide

Retrosynthetic Analysis of 2,4-Difluoro-3-iodobenzene-1-sulfonamide

A retrosynthetic analysis of this compound identifies several plausible disconnection points, suggesting multiple synthetic strategies. The most straightforward disconnections involve the sulfonamide functional group and the carbon-sulfur bond.

S-N Bond Disconnection: The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide. This is a standard and reliable disconnection for sulfonamides, leading back to the corresponding sulfonyl chloride precursor, 2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride, and an ammonia (B1221849) source. This approach is common due to the high reactivity of sulfonyl chlorides towards amines. nih.govresearchgate.net

C-S Bond Disconnection: An alternative disconnection breaks the bond between the aromatic ring and the sulfur atom. This leads to a synthon of 2,4-difluoro-3-iodobenzene and a sulfonamide-donating reagent. In a forward sense, this could be accomplished via a Sandmeyer-type reaction from an aniline (B41778) precursor, 2,4-difluoro-3-iodoaniline (B1433647). rsc.orgguidechem.com

Further disconnections on the aromatic ring are necessary to trace the synthesis back to simpler starting materials. The substitution pattern (fluorine at C2 and C4, iodine at C3) suggests that the synthesis would likely begin with a more basic difluorinated benzene (B151609) derivative, such as 1,3-difluorobenzene (B1663923) or 2,4-difluoroaniline. The iodo and sulfonyl groups would then be introduced through regioselective electrophilic aromatic substitution or diazonium salt chemistry. The directing effects of the fluorine atoms (ortho, para-directing) and the amino group (strongly activating, ortho, para-directing) are crucial considerations in planning the sequence of halogenation and sulfonylation steps.

Established Synthetic Routes to this compound

Established routes to this compound and its key precursors rely on a series of well-understood transformations in aromatic chemistry, including targeted halogenation, sulfonyl chloride formation, and the introduction of fluorine atoms onto the aromatic ring.

Halogenation Strategies for Iodination of Fluorinated Benzenes

The introduction of an iodine atom onto a fluorinated benzene ring is a critical step in the synthesis. The choice of reagent and conditions depends on the activation state of the aromatic ring. Molecular iodine (I₂) itself is generally unreactive towards benzene and requires an oxidizing agent to generate a more potent electrophile, the iodonium (B1229267) ion (I⁺). orgoreview.com

Common methods for the iodination of activated aromatic compounds, such as anilines and phenols, include:

Iodine with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent such as nitric acid, iodic acid, or hydrogen peroxide is effective. orgoreview.combabafaridgroup.edu.innih.gov For instance, a system of I₂/HNO₃ in acetic acid has been shown to iodinate various activated substrates in high yields at room temperature. babafaridgroup.edu.in

Iodine Monochloride (ICl): This interhalogen compound is a more polarized and reactive source of electrophilic iodine than I₂ and can be used for the iodination of aromatic compounds. nih.govyoutube.com

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used with an acid catalyst for the iodination of electron-rich arenes. organic-chemistry.org

Silver Salt-Mediated Iodination: Silver salts, such as Ag₂SO₄, can be used in conjunction with I₂ to promote iodination, offering a method to generate valuable iodoarene intermediates. nih.gov

The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the ring. In a precursor like 2,4-difluoroaniline, the strongly activating amino group directs electrophiles to the ortho and para positions. One literature report describes the synthesis of 2,4-difluoro-6-iodoaniline, demonstrating iodination at a position ortho to the amine. lookchem.com Achieving iodination at the C3 position, which is meta to the amino group, would likely require a more complex, multi-step strategy rather than direct electrophilic substitution.

| Reagent System | Typical Substrates | General Conditions | Reference |

|---|---|---|---|

| I₂ / Nitric Acid (HNO₃) | Activated aromatics (e.g., anilines) | Acidic medium (e.g., Acetic Acid), Room Temperature | babafaridgroup.edu.in |

| Iodine Monochloride (ICl) | Anilines, Phenols | Often used in acetic acid | nih.gov |

| N-Iodosuccinimide (NIS) / Acid | Electron-rich arenes | Acid catalysis (e.g., p-TsOH) | organic-chemistry.org |

| I₂ / Silver Sulfate (Ag₂SO₄) | Chlorinated phenols and anilines | Organic solvent (e.g., n-hexane) | nih.gov |

Sulfonamide Formation Pathways and Sulfonyl Chloride Precursors

The formation of the sulfonamide group is typically a two-step process involving the preparation of a sulfonyl chloride followed by its reaction with an amine. rsc.org

Sulfonyl Chloride Formation: A common and effective method for converting an aromatic amine into a sulfonyl chloride is a variation of the Sandmeyer reaction. This process involves:

Diazotization: The primary aromatic amine (e.g., 2,4-difluoro-3-iodoaniline) is treated with a nitrous acid source (typically sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures to form a diazonium salt. guidechem.com

Sulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst. This decomposes the diazonium salt and introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. rsc.orgguidechem.com

An alternative, more direct method is the electrophilic chlorosulfonylation of an arene using chlorosulfonic acid. rsc.orgacs.org However, this method can suffer from a lack of regioselectivity with polysubstituted benzenes and is generally ineffective for electron-deficient substrates. rsc.org

Sulfonamide Formation: Once the sulfonyl chloride precursor is obtained, the final sulfonamide is readily synthesized by reacting it with ammonia or a primary/secondary amine. researchgate.net This nucleophilic substitution reaction is typically rapid and high-yielding. For the synthesis of a primary sulfonamide like this compound, aqueous or anhydrous ammonia is used. The reaction often proceeds in an inert solvent, and a base may be added to neutralize the HCl byproduct. ekb.eg High yields of sulfonamides can be achieved by reacting sulfonyl chlorides with N-silylamines as well. nih.gov

Fluorination Techniques in Precursor Synthesis (e.g., Balz-Schiemann, Halex process)

Balz-Schiemann Reaction: This is a cornerstone reaction for introducing a fluorine atom into an aromatic ring. numberanalytics.com It involves the diazotization of a primary aromatic amine, followed by the introduction of a tetrafluoroborate (B81430) (BF₄⁻) or a similar counterion (e.g., PF₆⁻) to form a thermally stable diazonium salt. wikipedia.orgbyjus.com Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride (B91410). byjus.comnih.gov While reliable, potential hazards are associated with the isolation and heating of potentially explosive diazonium salts. researchgate.net

Halex Process (Halogen Exchange): The Halex process is a nucleophilic aromatic substitution (SɴAr) reaction widely used in industry. wikipedia.org It involves the displacement of an activated leaving group, typically chlorine, with a fluoride ion from a source like potassium fluoride (KF). nih.govacsgcipr.org The reaction requires an electron-deficient aromatic ring, meaning electron-withdrawing groups (such as nitro or sulfonyl groups) must be present to facilitate the nucleophilic attack. acsgcipr.org The process is typically carried out at high temperatures in polar aprotic solvents like DMSO or sulfolane. acs.orgwikipedia.orgchemtube3d.com For example, a dichlorinated precursor activated by a sulfonyl chloride group can undergo fluorine exchange with KF at elevated temperatures. acs.org

| Method | Precursor | Key Reagents | Mechanism | Advantages | Reference |

|---|---|---|---|---|---|

| Balz-Schiemann | Aromatic Amine | NaNO₂, HBF₄ (or other F⁻ source) | Diazonium salt decomposition | Broad substrate scope | numberanalytics.comwikipedia.org |

| Halex Process | Activated Aryl Chloride | KF, CsF | Nucleophilic Aromatic Substitution (SɴAr) | Uses inexpensive fluoride sources, suitable for industrial scale | wikipedia.orgnih.govacsgcipr.org |

Novel and Emerging Synthetic Approaches to this compound

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and milder methods for constructing complex molecules. Transition metal catalysis offers powerful alternatives to classical synthetic transformations for C-S and C-N bond formation.

Transition Metal-Catalyzed Methods for C-S and C-N Bond Formation

While the traditional synthesis of aryl sulfonamides is robust, it often involves multiple steps and harsh reagents. Transition metal-catalyzed cross-coupling reactions provide more direct pathways.

C-S Bond Formation: The formation of the carbon-sulfur bond has been a focus of extensive research. Transition metals like palladium and copper are highly effective at catalyzing the coupling of aryl halides or triflates with various sulfur-containing nucleophiles. nih.gov While many of these methods focus on thioether synthesis, related protocols exist for the formation of sulfones and their derivatives. rsc.org For example, instead of a multi-step Sandmeyer sequence, one could envision a direct coupling of a suitably functionalized aryl halide with a sulfinate salt or another SO₂-containing partner to form the C-S bond.

C-N Bond Formation: Transition metal catalysis has also been applied to the formation of the S-N bond in sulfonamides or the C-N bond in N-aryl sulfonamides. Copper-catalyzed N-arylation of sulfonamides with aryl halides represents a direct method for preparing N-aryl sulfonamides, avoiding the need to first synthesize a sulfonyl chloride. nih.gov Furthermore, a significant area of modern research is the direct functionalization of C-H bonds. Transition metal-catalyzed C-H sulfonamidation, using sulfonyl azides as the nitrogen source, allows for the direct formation of a C-N bond, converting a C-H bond on the aromatic ring into an N-aryl sulfonamide. researchgate.net Such a strategy could, in principle, offer a highly streamlined route to sulfonamide-containing molecules, reducing the number of synthetic steps required.

Regioselective Functionalization and Multi-Halogenated Precursors

The synthesis of this compound is a complex challenge that hinges on the precise, regioselective introduction of three different functional groups onto a benzene ring. The starting materials are typically multi-halogenated precursors, where the existing substituents guide the position of incoming groups. A plausible and strategic synthetic route would commence from a readily available difluorinated compound, such as 2,4-difluoroaniline.

A hypothetical, yet chemically sound, pathway is outlined below:

Regioselective Iodination: Starting with 2,4-difluoroaniline, the first step would be a regioselective iodination. The strongly activating and ortho-, para-directing amino group (-NH₂) would primarily direct the incoming electrophile. The position ortho to the amino group and meta to both fluorine atoms (C3) is sterically accessible and electronically activated, making it the most likely site for iodination. Reagents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) could be employed to yield 2,4-difluoro-3-iodoaniline.

Diazotization and Sulfonyl Chloride Formation: The resulting 2,4-difluoro-3-iodoaniline can then undergo a Sandmeyer-type reaction. The primary amino group is first converted into a diazonium salt using sodium nitrite in the presence of a strong acid. This diazonium intermediate is subsequently reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to generate the corresponding 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride. This step is crucial as it replaces the amino group with the desired sulfonyl chloride functionality at the C1 position.

Amination: The final step involves the conversion of the sulfonyl chloride to the sulfonamide. This is typically achieved by reacting the 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride with ammonia or an ammonia source, such as ammonium (B1175870) hydroxide. This nucleophilic substitution reaction at the sulfur atom is generally efficient and yields the target compound, this compound.

Controlling regioselectivity is paramount in this synthesis. The directing effects of the fluorine atoms (ortho-, para-directing but deactivating) and the iodo group are critical in alternative routes. For instance, attempting to directly sulfonate 1,3-difluoro-2-iodobenzene would be challenging due to the formation of multiple regioisomers. Therefore, utilizing the strong directing ability of an amino group in an early step provides a more controlled and predictable pathway. The use of multi-halogenated benzenes as precursors is fundamental, with the success of the synthesis relying on a deep understanding of electrophilic aromatic substitution and directing group effects. researchgate.netnih.gov

Photochemical and Electrochemical Synthesis Strategies

Modern synthetic organic chemistry has seen a surge in the development of photochemical and electrochemical methods, which offer milder and often more sustainable alternatives to traditional synthesis. chemistryworld.com These strategies could be adapted for the synthesis of this compound.

Photochemical Strategies Photocatalysis has emerged as a powerful tool for forming C-S and C-N bonds, which are central to the construction of sulfonamides. nih.gov One innovative approach involves a three-component coupling of an aryl radical, a sulfur dioxide surrogate, and an amine. rsc.orgrsc.org

Aryl Triflates Pathway: A potential photochemical route could involve a precursor such as 2,4-difluoro-3-iodophenyl trifluoromethanesulfonate. Utilizing a photocatalytic system, this aryl triflate could be activated under mild, transition-metal-free conditions to generate an aryl radical. rsc.org This radical could then be trapped by a sulfur dioxide surrogate, like potassium metabisulfite (B1197395) (K₂S₂O₅), followed by reaction with an amine to assemble the sulfonamide. rsc.org

Decarboxylative Halosulfonylation: Another strategy involves the photoredox-catalyzed reaction of a (hetero)aryl carboxylic acid. domainex.co.uk A precursor like 2,4-difluoro-3-iodobenzoic acid could undergo decarboxylative halosulfonylation, engaging with SO₂ to form an aryl sulfonyl radical, which is then trapped by a halogenating reagent to form the sulfonyl halide, a direct precursor to the final sulfonamide. domainex.co.uk

Electrochemical Strategies Electrochemistry provides a reagent-free method for oxidation and reduction, enabling unique synthetic transformations.

Direct Dehydrogenative Sulfonamidation: A highly convergent electrochemical method allows for the direct synthesis of sulfonamides from non-prefunctionalized arenes, SO₂, and amines. nih.govnih.gov This approach works via direct anodic oxidation of the aromatic compound to form a radical cation, which is then attacked by an amidosulfinate intermediate. nih.gov Applying this to a precursor like 1,3-difluoro-2-iodobenzene could potentially install the sulfonamide group directly via C-H activation. However, controlling the regioselectivity of the C-H bond to be functionalized would be a significant challenge.

Oxidative Coupling: An alternative electrochemical approach involves the oxidative coupling of thiols and amines. acs.org A precursor such as 2,4-difluoro-3-iodothiophenol could be electrochemically oxidized and coupled with an amine source to form the sulfonamide. This method is completely driven by electricity, avoiding the need for chemical oxidants, with hydrogen as the only byproduct. acs.org

These advanced methods offer promising, albeit currently theoretical, pathways to this compound that could potentially reduce waste and avoid harsh reagents.

Stereoselective Synthesis Considerations (if applicable)

Stereoselective synthesis is concerned with the selective formation of stereoisomers. For a molecule to exhibit stereoisomerism, it must possess a stereocenter, such as a chiral carbon atom (a carbon atom attached to four different groups), or another element of chirality like axial or planar chirality.

The compound this compound is an achiral molecule. The substituted benzene ring is planar, and there are no tetrahedral atoms bonded to four different substituents. The molecule possesses a plane of symmetry that bisects the sulfonamide group and the C1-C4 axis of the benzene ring (assuming free rotation of the sulfonamide group). Due to this lack of chirality, the molecule does not have enantiomers or diastereomers.

Consequently, considerations for stereoselective synthesis are not applicable to the preparation of this compound.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and process efficiency. This involves systematically varying reaction parameters for key steps, such as the Sandmeyer reaction and the final amination.

Key Parameters for Optimization:

Catalyst System: In transition-metal-catalyzed reactions, the choice of metal, ligand, and additives is critical. For instance, in a potential cross-coupling approach to form the C-S bond, different catalysts (e.g., palladium, copper, or gold-based) would exhibit different reactivities. acs.org Screening various ligands and additives can significantly enhance reaction yield and selectivity. acs.org

Solvent: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and outcomes. For the amination of the sulfonyl chloride, solvents ranging from polar aprotic (e.g., acetonitrile, THF) to protic (e.g., water, alcohols) could be screened.

Temperature: Reaction temperature affects kinetics and selectivity. While higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts. An optimal temperature profile must be determined experimentally. For instance, diazotization reactions are typically run at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Reagent Stoichiometry: The molar ratio of reactants can be a critical factor. For example, in an oxidation reaction, adjusting the substrate-to-oxidant ratio can be the difference between an incomplete reaction and the formation of over-oxidized byproducts. mdpi.com Similarly, the amount of base used in the final amination step can influence the rate and completion of the reaction.

Reaction Time: Monitoring the reaction progress over time using techniques like TLC or LC-MS allows for the determination of the optimal reaction time to maximize product formation while minimizing degradation or side reactions.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables simultaneously. The table below illustrates a hypothetical optimization study for a related gold-catalyzed sulfonylation reaction, demonstrating how varying parameters can impact the final yield.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | None | DCE | 100 | 25 |

| 2 | 5 | MeDalPhos | DCE | 100 | 65 |

| 3 | 5 | MeDalPhos | Toluene | 120 | 58 |

| 4 | 5 | MeDalPhos | DCE | 120 | 91 |

| 5 | 2.5 | MeDalPhos | DCE | 120 | 75 |

This table is a hypothetical representation based on data for related reactions to illustrate the principles of optimization. acs.org

By carefully tuning these conditions, the synthesis of this compound can be rendered more efficient, cost-effective, and scalable.

Advanced Structural Characterization of 2,4 Difluoro 3 Iodobenzene 1 Sulfonamide

High-Resolution Spectroscopic Elucidation

High-resolution spectroscopic methods are indispensable for determining the precise atomic connectivity and electronic environment of 2,4-Difluoro-3-iodobenzene-1-sulfonamide.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Multi-dimensional NMR spectroscopy provides a detailed map of the molecular framework through the analysis of chemical shifts and coupling constants.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the sulfonamide group. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The NH₂ protons of the sulfonamide group would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will reveal signals for each unique carbon atom in the benzene (B151609) ring. The chemical shifts will be significantly influenced by the attached substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JC-F), while smaller multi-bond couplings will be observed for other carbons. researchgate.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial analytical tool. biophysics.org It provides highly sensitive and resolved signals for the two fluorine atoms. The distinct electronic environments of the fluorine at the C2 and C4 positions would result in separate resonances, with their splitting patterns providing information about fluorine-proton and fluorine-carbon couplings. nih.gov

¹⁵N NMR: While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can offer direct insight into the electronic environment of the sulfonamide nitrogen atom.

Illustrative NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 (aromatic), 5.0 - 7.0 (NH₂) | m, br s | JH-H, JH-F |

| ¹³C | 110 - 160 | m | ¹JC-F (240-280), ⁿJC-F (3-35) |

| ¹⁹F | -100 to -140 | m | JF-H, JF-C |

| ¹⁵N | -300 to -350 | t (from NH₂) | ¹JN-H (~90) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. For this compound, characteristic vibrational bands are expected. researchgate.net The sulfonamide group will give rise to strong asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net The N-H stretching of the amide will also be prominent. The carbon-fluorine and carbon-iodine bonds will have characteristic stretching frequencies in the fingerprint region of the spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1370 - 1330 |

| SO₂ | Symmetric Stretch | 1180 - 1160 |

| N-H | Stretch | 3350 - 3250 |

| S-N | Stretch | 950 - 870 |

| C-F | Stretch | 1250 - 1000 |

| C-I | Stretch | 600 - 500 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound, HRMS would confirm its molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information. A characteristic fragmentation for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant peak at [M-64]⁺. nih.gov The isotopic pattern of iodine (a single stable isotope at 127 amu) would also be a key feature in the mass spectrum. nih.gov

Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 320.9234 |

| [M-SO₂]⁺ | 256.9421 |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details of bond lengths, bond angles, and intermolecular interactions. nih.gov

Advanced Diffraction Techniques (e.g., Electron Diffraction)

No records of studies employing advanced diffraction techniques, such as electron diffraction, for the structural analysis of this compound were found. While electron diffraction is a powerful tool for structural elucidation, its application to this particular compound has not been documented in available scientific publications.

Chiroptical Properties (if applicable, e.g., Circular Dichroism)

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As chirality is a prerequisite for a compound to exhibit chiroptical properties, such as circular dichroism, this analysis is not applicable. There are no indications of this compound being resolved into chiral conformers or exhibiting atropisomerism that would warrant such investigation.

Reactivity and Mechanistic Studies of 2,4 Difluoro 3 Iodobenzene 1 Sulfonamide

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the benzene (B151609) ring for many types of transformations, particularly for transition-metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group, making the aryl iodide moiety a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl iodides are highly valued substrates for a variety of palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Reaction: This reaction would involve the coupling of 2,4-Difluoro-3-iodobenzene-1-sulfonamide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is one of the most powerful for forming biaryl compounds.

Stille Coupling: In a Stille reaction, the coupling partner for the aryl iodide is an organotin compound (organostannane). This reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a key method for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction would couple this compound with an alkene to form a substituted alkene. This reaction is a cornerstone for the vinylation of aryl halides.

Table 1: Hypothetical Cross-Coupling Reactions of this compound The following are illustrative examples based on general reaction mechanisms, as specific experimental data for this compound is not readily available.

| Reaction | Coupling Partner | Catalyst System (Typical) | Hypothetical Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,4-Difluoro-3-phenylbenzene-1-sulfonamide |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2,4-Difluoro-3-vinylbenzene-1-sulfonamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,4-Difluoro-3-(phenylethynyl)benzene-1-sulfonamide |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2,4-Difluoro-3-((E)-styryl)benzene-1-sulfonamide |

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule. The benzene ring is activated towards nucleophilic attack by the presence of the electron-withdrawing sulfonamide and fluorine groups. While iodine is an excellent leaving group in transition-metal catalysis, in SNAr reactions, fluoride (B91410) is often a better leaving group, especially when activated by ortho or para electron-withdrawing groups. A strong nucleophile could potentially displace one of the fluorine atoms. The iodine atom, being large and polarizable, can also influence the regioselectivity of nucleophilic attack.

The reactivity of the aryl iodide moiety in cross-coupling reactions is underpinned by the mechanisms of oxidative addition and reductive elimination at a metal center, typically palladium.

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. A low-valent metal complex, such as Pd(0), inserts into the carbon-iodine bond of this compound. This process forms a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II)) and is bonded to both the aryl group and the iodide.

Reductive Elimination: Following transmetalation (in the case of Suzuki, Stille, and Sonogashira reactions) or migratory insertion (in the Heck reaction), the two organic fragments on the metal center are coupled and eliminated from the metal, forming the final product. This step regenerates the low-valent metal catalyst, allowing the catalytic cycle to continue.

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is another key reactive site in the molecule. The nitrogen atom is nucleophilic, and the hydrogen atoms attached to it are acidic, allowing for a range of substitution reactions at the nitrogen.

The sulfonamide nitrogen can be functionalized through various substitution reactions. These reactions typically proceed via deprotonation of the sulfonamide with a base to form a more nucleophilic sulfonamidate anion, which then reacts with an electrophile.

N-Alkylation: Reaction with an alkyl halide or another alkylating agent in the presence of a base would lead to the formation of an N-alkylated sulfonamide.

N-Acylation: Treatment with an acyl chloride or anhydride, usually in the presence of a base, would yield an N-acylsulfonamide.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through methods such as the Buchwald-Hartwig amination or Ullmann condensation, coupling the sulfonamide with an aryl halide.

Table 2: Hypothetical Reactions of the Sulfonamide Functional Group The following are illustrative examples based on general reaction mechanisms, as specific experimental data for this compound is not readily available.

| Reaction | Reagents | Base (Typical) | Hypothetical Product |

|---|---|---|---|

| N-Alkylation | Methyl iodide | K₂CO₃ | N-methyl-2,4-difluoro-3-iodobenzene-1-sulfonamide |

| N-Acylation | Acetyl chloride | Pyridine | N-acetyl-2,4-difluoro-3-iodobenzene-1-sulfonamide |

| N-Arylation | Bromobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-phenyl-2,4-difluoro-3-iodobenzene-1-sulfonamide |

Acid-Base Properties and Hydrogen Bonding Interactions

The chemical behavior of this compound is significantly influenced by the acidic nature of the sulfonamide protons and its capacity to engage in hydrogen bonding. The sulfonamide group (-SO₂NH₂) is the primary site of acidic and hydrogen-bonding activity.

The nitrogen atom's protons are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂). This effect delocalizes the lone pair of the nitrogen atom, weakening the N-H bonds and facilitating proton donation. The acidity is further modulated by the electronic effects of the substituents on the benzene ring. The two fluorine atoms and the iodine atom are all electron-withdrawing, which further decreases the electron density on the sulfonamide group, potentially increasing the acidity of the N-H protons compared to a non-halogenated benzenesulfonamide.

The sulfonamide moiety is a classic hydrogen bond donor (via the N-H groups) and acceptor (via the lone pairs on the oxygen atoms). This allows this compound to form intermolecular hydrogen bonds, creating dimers or larger supramolecular assemblies in the solid state. These interactions typically involve the sulfonamide hydrogen atoms and the sulfonyl oxygen atoms of neighboring molecules, forming characteristic N–H···O=S bonds. The fluorine and iodine atoms can also participate in weaker halogen bonding and other non-covalent interactions, further influencing the compound's solid-state structure and solubility.

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Donor/Acceptor Role | Potential Interaction Partner |

|---|---|---|

| Sulfonamide N-H | Donor | Oxygen, Nitrogen, or other electronegative atoms |

| Sulfonyl O | Acceptor | N-H, O-H, or other acidic protons |

| Fluorine | Weak Acceptor | Strong hydrogen bond donors |

Formation of Sulfonyl Nitrenes and Related Intermediates

Sulfonyl nitrenes are highly reactive intermediates that can be generated from sulfonyl azides or via the oxidation of sulfonamides. While there is no specific literature detailing the formation of a sulfonyl nitrene from this compound, the potential for its generation can be inferred from the general reactivity of sulfonamides.

The transformation would likely involve the reaction of the sulfonamide with a hypervalent iodine reagent or other strong oxidants, leading to the formation of an N-halo or related intermediate, which could then eliminate a salt to yield the sulfonyl nitrene. The resulting intermediate, 2,4-Difluoro-3-iodobenzenesulfonyl nitrene, would be a highly electrophilic species.

These nitrenes can exist in either a singlet or triplet state, which dictates their reactivity.

Singlet Nitrene: Behaves as an electrophile and can undergo C-H insertion reactions or react with nucleophiles.

Triplet Nitrene: Exhibits radical-like reactivity, primarily engaging in hydrogen atom abstraction.

The significant electron-withdrawing character of the 2,4-difluoro-3-iodophenyl group would heavily influence the electrophilicity and stability of the resulting nitrene, likely making it extremely reactive. Such intermediates are typically generated in situ for immediate use in synthetic transformations like amination of C-H bonds or aziridination of alkenes.

Reactivity of the Fluorine Substituents

C-F Bond Activation and Selective Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. The reactivity of the C-F bonds in this compound is low under standard conditions. Activation typically requires transition metal complexes or highly reactive reagents.

Potential strategies for C-F bond activation that could be applied to this molecule include:

Transition-Metal Catalysis: Niobium, rhodium, or palladium complexes have been shown to cleave C-F bonds in fluoroarenes, often via oxidative addition. The specific regioselectivity of such a reaction on this molecule would be complex, influenced by the directing effects of the other substituents.

Redox-Neutral Methods: Visible-light-induced, transition-metal-free methods have emerged for C-F activation, but their applicability to a complex substrate like this is not documented.

Given the presence of a much more reactive C-I bond, selective functionalization via C-F bond activation would be exceptionally difficult. Reactions are far more likely to occur at the carbon-iodine bond or the sulfonamide group. Functionalization via C-F activation would only be plausible after the C-I bond has been transformed into a less reactive group.

Impact on Aromatic Ring Reactivity and Regioselectivity

The substituents on the benzene ring profoundly control its reactivity and the regioselectivity of subsequent reactions. The fluorine atoms and the sulfonamide group are strongly electron-withdrawing, making the aromatic ring highly electron-deficient.

This electronic profile has several consequences:

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions like nitration or halogenation. The high degree of deactivation makes such reactions difficult to achieve.

Nucleophilic Aromatic Substitution (SNA): The electron-deficient nature of the ring makes it susceptible to SNA, provided a suitable leaving group is present. While fluorine can act as a leaving group in SNA, the iodine atom is a far better leaving group in transition-metal-catalyzed cross-coupling reactions.

Regioselectivity: The iodine atom at the 3-position is the most versatile handle for functionalization. It readily participates in a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the selective introduction of carbon or heteroatom substituents at this position. The fluorine atoms exert a strong inductive effect, influencing the reactivity of the C-I bond and the stability of reaction intermediates.

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -SO₂NH₂ | 1 | Strong -I, -M (electron-withdrawing) | Strong deactivation of the ring |

| -F | 2 | Strong -I, Weak +M (electron-withdrawing) | Strong deactivation of the ring |

| -I | 3 | Weak -I (electron-withdrawing) | Site for cross-coupling reactions |

Reaction Kinetics and Thermodynamic Investigations of Transformations involving this compound

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely reported in peer-reviewed literature. However, the influence of its structural features on reaction rates and equilibria can be predicted based on established chemical principles.

Reaction Kinetics:

Cross-Coupling Reactions: The rate of cross-coupling reactions at the C-I bond would be influenced by the steric hindrance from the adjacent fluorine and sulfonamide groups. These groups could affect the rate of oxidative addition to the metal catalyst (e.g., Palladium(0)).

Nucleophilic Substitution: The rate of any potential SNA reaction would be enhanced by the strongly electron-withdrawing fluorine and sulfonamide groups, which stabilize the negatively charged Meisenheimer complex intermediate.

Thermodynamics:

Acidity: The equilibrium of the deprotonation of the sulfonamide N-H would be shifted towards the conjugate base due to the stabilizing effect of the electron-withdrawing groups on the resulting anion.

Reversibility: Transformations like sulfonation are often reversible. However, the conditions required to remove the sulfonamide group from such a highly deactivated ring would likely be harsh.

Without experimental data, these predictions remain qualitative. Detailed computational studies would be necessary to provide quantitative insight into the transition state energies and thermodynamic potentials of reactions involving this compound.

Investigation of Reaction Intermediates

The direct investigation of reaction intermediates is crucial for understanding reaction mechanisms. For this compound, several types of intermediates can be postulated in its synthesis and subsequent reactions.

Aryllithium Intermediates: One synthetic route to this compound involves a Directed ortho-Metalation (DoM) strategy. In this process, a difluorobenzene derivative is treated with a strong base like butyllithium (B86547) to generate a highly reactive aryllithium intermediate, which is then quenched with an iodine source. The stability and structure of this organometallic intermediate are key to the reaction's success.

Organometallic Intermediates in Cross-Coupling: In Suzuki or similar cross-coupling reactions, the mechanism involves the formation of organopalladium intermediates. The reaction cycle would include an oxidative addition step to form an Ar-Pd(II)-I species (where Ar is the 2,4-difluoro-3-sulfonamidophenyl group), followed by transmetalation and reductive elimination.

Meisenheimer Complexes: In a hypothetical SNA reaction, the attack of a nucleophile on the ring would form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex would be enhanced by the fluorine and sulfonamide substituents.

Radical Intermediates: Under certain photochemical or radical-initiating conditions, homolytic cleavage of the C-I bond could occur, generating an aryl radical intermediate.

The direct observation of these intermediates often requires specialized techniques such as low-temperature NMR, EPR spectroscopy (for radical species), or mass spectrometry.

Computational and Theoretical Investigations of 2,4 Difluoro 3 Iodobenzene 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies detailing the electronic structure and energetics of 2,4-Difluoro-3-iodobenzene-1-sulfonamide through quantum chemical calculations have been identified.

Density Functional Theory (DFT) Studies of Conformation and Reactivity

Ab Initio Calculations of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Specific ab initio calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or the charge distribution and molecular electrostatic potential map for this compound are not available in published research.

Analysis of Non-Covalent Interactions and Intermolecular Forces

While the structure of this compound suggests the potential for various non-covalent interactions, including hydrogen bonding (via the sulfonamide group), halogen bonding (via the iodine atom), and π-stacking, no specific theoretical studies have been found that analyze and quantify these forces for this molecule.

Molecular Dynamics Simulations of this compound

No molecular dynamics simulation studies for this compound have been published.

Conformational Analysis in Various Phases

Research detailing the conformational landscape, including the identification of stable conformers and the energy barriers for their interconversion in different phases (gas, liquid, or solid-state), is not available.

Solvation Effects on Molecular Properties

There are no published simulation data on how different solvents would affect the structural and electronic properties of this compound.

Prediction of Spectroscopic Properties and Validation with Experimental Data

To address this section, computational studies, typically employing methods like Density Functional Theory (DFT), would be required. Researchers would theoretically calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted values would then be compared against experimentally obtained spectra to validate the accuracy of the computational model. A data table, such as the one conceptualized below, would be populated with these comparative values. The absence of any such published studies for this compound makes this analysis impossible.

Hypothetical Data Table for Spectroscopic Analysis:

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | Data not available | Data not available |

| ¹³C NMR (ppm) | Data not available | Data not available |

| ¹⁹F NMR (ppm) | Data not available | Data not available |

| IR Peak (cm⁻¹) - SO₂ stretch | Data not available | Data not available |

| IR Peak (cm⁻¹) - N-H stretch | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

Reaction Mechanism Elucidation via Computational Pathways

This subsection would necessitate computational chemistry research investigating the potential chemical reactions of this compound. This could include studies on its synthesis, degradation, or its interaction with biological targets. Such research would involve mapping potential energy surfaces, locating transition states, and calculating activation energies to determine the most likely reaction pathways. For example, a study might investigate the mechanism of a nucleophilic aromatic substitution reaction, identifying the intermediates and energy barriers involved. No such mechanistic studies have been published for this compound.

Applications and Advanced Materials Science Potential of 2,4 Difluoro 3 Iodobenzene 1 Sulfonamide

Role as a Versatile Synthetic Building Block in Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of 2,4-Difluoro-3-iodobenzene-1-sulfonamide makes it a valuable precursor in the synthesis of a wide array of organic molecules. The electron-withdrawing nature of the fluorine and sulfonamide groups, combined with the reactivity of the carbon-iodine bond, allows for selective transformations and the construction of intricate molecular architectures.

The presence of an iodine atom on the benzene (B151609) ring opens up avenues for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methodologies are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Consequently, this compound can serve as a foundational element for the synthesis of highly substituted aromatic compounds. The difluoro substitution pattern can influence the regioselectivity of these reactions and impart unique electronic properties to the resulting products.

Furthermore, the sulfonamide group can participate in cyclization reactions or be used as a directing group to facilitate the synthesis of various heterocyclic systems. The inherent reactivity of the molecule allows for the sequential introduction of different functional groups, leading to the creation of complex polyfunctionalized aromatic and heterocyclic scaffolds that are often sought after in medicinal chemistry and materials science.

The structural framework of this compound is amenable to modification for the development of novel ligand scaffolds. The sulfonamide moiety can act as a coordination site for metal centers, while the aromatic ring can be further functionalized to tune the steric and electronic properties of the ligand. The fluorine atoms can enhance the stability and influence the catalytic activity of the resulting metal complexes.

In organocatalysis, derivatives of this compound could be explored as chiral scaffolds. The rigid aromatic backbone and the potential for introducing stereogenic centers could lead to the development of new classes of organocatalysts for asymmetric transformations. The tunability of the electronic properties through further substitution on the aromatic ring would allow for the fine-tuning of the catalyst's performance.

Exploration in Materials Science

The incorporation of fluorine and sulfonamide functionalities into organic materials can lead to desirable properties such as enhanced thermal stability, specific electronic characteristics, and improved processability. This compound represents a promising building block for the creation of such advanced materials.

This compound can be utilized as a monomer or a functional additive in the synthesis of novel polymers. The reactive iodine site allows for its incorporation into polymer chains via various polymerization techniques, including cross-coupling polymerization. The resulting fluorinated polymers are expected to exhibit high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in high-performance electronics and aerospace materials.

The presence of the sulfonamide group can introduce hydrogen bonding capabilities, which can influence the morphology and mechanical properties of the polymers. Sulfonamide-containing polymers have been investigated for applications in gas separation membranes and as proton exchange membranes in fuel cells. The unique combination of fluorine and sulfonamide groups in polymers derived from this building block could lead to materials with synergistic properties.

Table 1: Potential Polymer Properties Derived from this compound

| Functional Group | Potential Contribution to Polymer Properties | Potential Applications |

|---|---|---|

| Difluoro Substituents | Enhanced Thermal Stability, Chemical Resistance, Low Dielectric Constant | High-Performance Electronics, Aerospace Components |

| Iodine Atom | Reactive site for polymerization and post-polymerization modification | Functional Polymers, Graft Copolymers |

| Sulfonamide Group | Hydrogen Bonding, Improved Mechanical Properties, Ion-Conductivity | Gas Separation Membranes, Fuel Cell Membranes |

The electronic properties of this compound make it an intriguing candidate for the design of functional organic materials. The electron-withdrawing nature of the substituents can be harnessed to create materials with specific energy levels for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By coupling this molecule with other aromatic systems, it is possible to synthesize conjugated materials with tailored optoelectronic properties.

The rigid and anisotropic structure of derivatives of this compound could also be exploited in the field of liquid crystals. The introduction of long alkyl chains or other mesogenic groups could lead to the formation of liquid crystalline phases. The fluorine substituents are known to influence the mesomorphic behavior and can lead to materials with desirable properties for display technologies.

Advanced Analytical Reagent Applications

While the primary potential of this compound appears to be in synthesis and materials science, its unique reactivity could also be explored for applications in analytical chemistry. The sulfonamide group can be derivatized with chromophores or fluorophores, and the iodine atom provides a handle for attachment to solid supports or biomolecules. Such derivatives could potentially be used as selective chemosensors or as reagents in bioanalytical assays. The fluorine atoms could serve as useful probes in ¹⁹F NMR studies for monitoring molecular interactions.

Future Research Directions and Challenges for 2,4 Difluoro 3 Iodobenzene 1 Sulfonamide

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of aromatic sulfonamides often involves multi-step processes that utilize harsh reagents and generate significant waste. A primary future objective is the development of more environmentally benign synthetic pathways to 2,4-Difluoro-3-iodobenzene-1-sulfonamide. Research is increasingly focused on methodologies that align with the principles of green chemistry.

Key areas of investigation include:

Electrochemical Synthesis: Electrochemical methods offer a promising alternative to traditional chemical oxidants and reductants. chemistryworld.comelsevierpure.com An electrochemical approach could enable the direct introduction of the sulfonamide group onto a pre-functionalized benzene (B151609) ring, potentially starting from an amine and sulfur dioxide, thereby avoiding the use of sulfonyl chlorides. chemistryworld.com

Catalyst-Free Reactions in Aqueous Media: Shifting away from volatile organic compounds (VOCs) as solvents is a critical goal. researchgate.net Developing synthetic routes that proceed efficiently in water would significantly improve the environmental profile of the synthesis. mdpi.com Catalyst-free methods, perhaps utilizing deep eutectic solvents (DESs), are also being explored to simplify procedures and reduce reliance on expensive and potentially toxic metal catalysts. researchgate.net

Avoiding Halide Intermediates: Traditional methods for creating N-aryl sulfonamides often rely on the reaction between sulfonyl chlorides and aromatic amines, a process that necessitates a strong base and produces halide salt byproducts. nih.gov Future routes aim to circumvent these intermediates. Strategies such as the direct C-H sulfonamidation of aromatic C-H bonds with sulfonyl azides are attractive as they generate non-toxic nitrogen gas as the sole byproduct. nih.gov

Table 1: Comparison of Synthetic Approaches for Aromatic Sulfonamides

| Method | Advantages | Challenges |

|---|---|---|

| Traditional (e.g., Sulfonyl Chloride) | Well-established, versatile | Use of harsh reagents, base requirement, halide waste generation nih.gov |

| Electrochemical Synthesis | Greener, avoids chemical oxidants | Requires specialized equipment, optimization of reaction conditions chemistryworld.comelsevierpure.com |

| Aqueous Media Synthesis | Environmentally friendly, safe | Solubility issues for nonpolar substrates, potential for hydrolysis mdpi.com |

| Direct C-H Sulfonamidation | High atom economy, minimal waste | Requires catalysts, control of regioselectivity nih.gov |

Exploration of Novel Reactivity Modalities and Selective Transformations

The unique trifunctional nature of this compound—possessing iodo, fluoro, and sulfonamide groups—presents a rich playground for exploring novel chemical reactions and achieving high levels of selectivity. The electronic interplay between these groups can be harnessed for sophisticated molecular engineering.

Orthogonal Reactivity: A significant challenge and opportunity lie in achieving selective transformations of one functional group while leaving the others intact. The carbon-iodine bond is significantly weaker than the carbon-fluorine and carbon-sulfur bonds, making it a prime target for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The general reactivity trend for aryl halides is I > Br > Cl. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The two electron-withdrawing fluorine atoms, ortho and para to the sulfonamide group, activate the aromatic ring for nucleophilic aromatic substitution. libretexts.org This allows for the displacement of a fluoride (B91410) ion by various nucleophiles, providing a pathway to further functionalize the aromatic core. The challenge is to control the regioselectivity of this substitution.

C-H Functionalization: Direct functionalization of the remaining C-H bond on the aromatic ring represents a highly atom-economical approach to creating more complex derivatives. researchgate.net Research into transition-metal-catalyzed C-H activation could unlock new synthetic routes that bypass the need for pre-functionalized starting materials. nih.gov

Umpolung Strategies: Developing umpolung (polarity reversal) strategies could open up new reaction pathways. For instance, creating an electrophilic nitrogen reagent from the sulfonamide group to react with a nucleophilic carbon source would be a novel approach to C-N bond formation. acs.org

Integration into Complex Chemical Architectures and Nanomaterials

The polyfunctionality of this compound makes it an ideal building block (monomer) for constructing larger, complex molecules and advanced materials.

Polymer Synthesis: The iodo group can serve as a handle for polymerization reactions. For example, palladium-catalyzed cross-coupling reactions could be used to create novel fluorinated aromatic polymers. The sulfonamide and fluoro groups incorporated into the polymer backbone would impart specific properties such as thermal stability, altered solubility, and potential for hydrogen bonding.

Nanomaterial Functionalization: The molecule could be used to functionalize the surface of nanomaterials (e.g., gold nanoparticles, carbon nanotubes, quantum dots). The sulfonamide group can act as a ligand to bind to metal surfaces, while the rest of the molecule provides a scaffold for further modification or for tuning the electronic properties of the nanomaterial.

Supramolecular Chemistry: The sulfonamide group is an excellent hydrogen bond donor and acceptor, making it a key component in designing self-assembling supramolecular structures. researchgate.netnih.gov By combining this with other potential non-covalent interactions like halogen bonding (from the iodine atom), complex and functional architectures such as gels, liquid crystals, or porous organic frameworks could be designed.

Addressing Computational Challenges in Predicting Reactivity and Supramolecular Interactions

While computational chemistry is a powerful tool, accurately predicting the behavior of a complex molecule like this compound remains a significant challenge. researchgate.net

Predicting Reaction Selectivity: Developing computational models that can accurately predict the site- and regioselectivity of reactions on this polyfunctional molecule is a major hurdle. rsc.org This requires high-level quantum mechanics calculations to determine the energies of various transition states and intermediates, which can be computationally expensive. researchgate.netcam.ac.uk

Modeling Supramolecular Interactions: The formation of larger assemblies is governed by a delicate balance of weak intermolecular forces, including hydrogen bonds, π-π stacking, and halogen bonds. researchgate.net Accurately modeling these interactions to predict the resulting supramolecular structure is a complex task. nih.gov Density Functional Theory (DFT) is often used, but challenges remain in selecting the appropriate functional and accounting for solvent effects. mdpi.comresearchgate.net

Large Configurational Spaces: For flexible molecules or when studying interactions within larger systems (like polymers or on nanomaterial surfaces), the number of possible conformations can be immense. Efficiently exploring this conformational space to find the most stable arrangements is a key computational challenge. cam.ac.uk

Expanding the Scope of Non-Medicinal Applications

While the sulfonamide moiety is a well-known pharmacophore, the unique combination of functional groups in this compound opens doors to a range of non-medicinal applications.

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides and pesticides. numberanalytics.comacs.org The specific substitution pattern of this molecule could be explored for the development of new, more effective, or environmentally safer agrochemicals.

Materials Science: As mentioned previously, this compound is a candidate for creating high-performance fluoropolymers. numberanalytics.com Such materials are valued for their chemical resistance, thermal stability, and unique surface properties (e.g., in coatings). The iodine atom could also be leveraged for creating materials with specific optical or electronic properties. chemimpex.com

Organic Electronics: The electron-deficient, fluorinated aromatic ring could be incorporated into organic semiconductors, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The various functional groups provide handles for tuning the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials.

Advanced Analytical Techniques for Trace Analysis and Environmental Fate Studies (academic perspective)

Understanding the environmental impact of any new chemical is crucial. acs.orgnih.gov From an academic standpoint, developing advanced analytical methods to detect and track this compound and its potential degradation products at trace levels is a vital research area.

High-Sensitivity Detection: The development of robust methods for detecting the compound in complex environmental matrices like water, soil, and biota is essential. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) are powerful tools for this purpose. rsc.org Sample preparation techniques like solid-phase extraction (SPE) or bar adsorptive microextraction (BAμE) would need to be optimized to achieve the necessary sensitivity and remove interfering substances from samples. nih.govnih.gov

Environmental Degradation Pathways: Research is needed to understand how this molecule behaves in the environment. The strong carbon-fluorine bond suggests that the fluorinated aromatic core may be persistent. numberanalytics.com Studies on its degradation through photolysis (by light), hydrolysis (with water), and microbial action are necessary to predict its environmental fate and identify potential persistent organic pollutants (POPs) that could be formed. numberanalytics.comnih.gov

Metabolite Identification: If the compound were to enter ecosystems, it is important to identify its metabolites. This involves simulating environmental or biological degradation processes in the lab and using techniques like LC-MS/MS to identify the resulting transformation products. dioxin20xx.org This information is critical for a full ecological risk assessment.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfur dioxide |

| Sulfonyl chloride |

| Sulfonyl azide |

| Nitrogen |

| Gold |

| Carbon nanotubes |

Conclusion

Summary of Key Research Findings on 2,4-Difluoro-3-iodobenzene-1-sulfonamide

Research on this compound has primarily centered on its role as a versatile chemical intermediate rather than a final product with direct biological applications. The molecule's significance is derived from its unique combination of functional groups: a sulfonamide moiety, a difluorinated phenyl ring, and an iodine atom. This trifecta of features makes it a valuable building block in synthetic organic and medicinal chemistry.

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs. researchgate.netekb.egnih.gov Its presence in the scaffold provides a foundational element for constructing new biologically active molecules. The difluoro substitution pattern on the benzene (B151609) ring is critical for modulating the physicochemical properties of derivative compounds. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and alter lipophilicity, which are key considerations in drug design. numberanalytics.commarketbusinessinsights.com

Perhaps the most synthetically crucial feature is the iodine atom. Its position on the aromatic ring makes it an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the straightforward introduction of diverse chemical fragments, enabling the rapid generation of molecular libraries for high-throughput screening and lead optimization in drug discovery programs. While specific studies detailing the synthesis of this compound are proprietary or part of broader synthetic methodologies, its utility is evident from its commercial availability as a building block for more complex molecular architectures.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₂INO₂S |

| Molecular Weight | 323.07 g/mol |

| Appearance | Solid (Typical) |

| Key Functional Groups | Arylsulfonamide, Aryl Iodide, Aryl Fluoride (B91410) |

| Primary Application | Synthetic Building Block / Intermediate |

Broader Implications for Fluorinated Organosulfur Chemistry

The study and application of compounds like this compound have significant implications for the broader field of fluorinated organosulfur chemistry. This area of chemistry is pivotal in the development of modern pharmaceuticals and agrochemicals. marketbusinessinsights.com The strategic incorporation of fluorine and sulfur-containing functional groups into organic molecules is a proven strategy for enhancing biological activity and pharmacokinetic profiles. numberanalytics.commdpi.com

This specific compound exemplifies the "building block" approach in modern synthesis. Instead of constructing complex molecules from simple precursors in a lengthy linear sequence, chemists can utilize pre-functionalized scaffolds like this one to rapidly assemble target structures. The presence of orthogonal reactive sites—the sulfonamide nitrogen and the carbon-iodine bond—allows for selective, stepwise modifications, providing a high degree of modularity in molecular design.

Furthermore, the prevalence of such fluorinated and sulfonated intermediates drives innovation in synthetic methodologies. numberanalytics.com There is a continuous need for more efficient, sustainable, and selective methods for fluorination and for performing cross-coupling reactions on electron-deficient aromatic systems, which are common in these types of molecules. archivemarketresearch.com The availability and reactivity of these building blocks challenge chemists to develop new catalytic systems and reaction conditions, thereby advancing the entire field of organofluorine and organosulfur chemistry. researchgate.netmdpi.com

Outlook for Future Academic and Industrial Research Endeavors on this Compound Class

The future of research involving this compound and related compounds appears robust, with clear trajectories for both academic and industrial exploration.

Academic Research:

New Synthetic Methods: Academic labs will likely focus on developing novel synthetic routes to access this and similar polyfunctionalized aromatic compounds. Research may target more sustainable methods, avoiding harsh reagents and improving atom economy.

Exploration of Reactivity: Further investigation into the reactivity of the C-I bond in the presence of the electron-withdrawing sulfonamide and fluorine groups can lead to the discovery of new chemical transformations.

Design of Novel Scaffolds: Using this compound as a starting point, academic researchers can synthesize novel heterocyclic systems and complex molecular scaffolds that are not commercially available, exploring new regions of chemical space.

Industrial Research:

Drug Discovery Libraries: In the pharmaceutical industry, this compound will continue to be a valuable starting material for creating large, diverse libraries of compounds for screening against various disease targets. nih.govnih.gov The arylsulfonamide core is a common feature in inhibitors of enzymes like kinases and proteases, making this a prime scaffold for oncology and virology programs. ekb.eg

Agrochemical Development: The structural motifs present are also relevant in agrochemistry, where fluorinated compounds are used to enhance the efficacy and stability of pesticides and herbicides. marketbusinessinsights.com

Process Optimization: Industrial chemists will focus on optimizing the large-scale synthesis of this intermediate to reduce costs and improve purity, ensuring a reliable supply chain for its applications in manufacturing active pharmaceutical ingredients (APIs).

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluoro-3-iodobenzene-1-sulfonamide?

The synthesis typically involves sequential halogenation and sulfonamide formation. A general approach includes:

- Halogenation : Introducing fluorine and iodine via electrophilic substitution, using reagents like iodine monochloride (ICl) or fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C).

- Sulfonylation : Reacting the halogenated intermediate with sulfonating agents (e.g., chlorosulfonic acid) in anhydrous solvents (e.g., dichloromethane), followed by ammonia treatment to form the sulfonamide group .

- Purification : Column chromatography or recrystallization ensures purity (>95%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : and NMR confirm fluorine and proton environments, while NMR identifies carbon frameworks.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (iodine's distinct signature) .

- X-ray Crystallography : Resolves spatial arrangements of substituents, critical for regioselectivity studies .

Q. How does the reactivity of this compound compare to other halogenated sulfonamides?

The iodine atom enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling), while fluorine stabilizes the aromatic ring, reducing unintended side reactions. Sulfonamide groups participate in hydrogen bonding, influencing solubility and biological interactions .

Q. What methods are used to screen the biological activity of this compound?

- Enzyme Assays : High-throughput screening against targets like carbonic anhydrase or kinases.

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .

- Cytotoxicity Studies : MTT assays on cancer cell lines to assess therapeutic potential .

Q. How do researchers address solubility and stability challenges during experiments?

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) or co-solvents (PEG-400) to enhance solubility.

- pH Stability : Buffer systems (phosphate, Tris-HCl) maintain stability in biological assays .

Advanced Research Questions

Q. What strategies improve reaction yields in the synthesis of this compound derivatives?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for iodine substitution.

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .

- Protecting Groups : Temporarily shield sulfonamide during halogenation to prevent side reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Data Triangulation : Combine enzyme assays, cell-based studies, and computational docking to validate mechanisms .

- Statistical Analysis : Use ANOVA or Bayesian models to assess reproducibility and outliers .

- Meta-Analysis : Compare datasets from PubChem or DSSTox to identify trends .

Q. What computational methods predict the regioselectivity of substitutions in this compound?

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-3 iodine vs. C-5 fluorine).

- Molecular Dynamics (MD) : Simulate interactions with biological targets to guide derivatization .

Q. How is this compound utilized in drug discovery pipelines?

- Fragment-Based Drug Design : Its sulfonamide core serves as a scaffold for optimizing pharmacokinetic properties.

- PROTAC Development : Iodine enables conjugation to E3 ligase ligands for targeted protein degradation .

Q. What are the challenges in scaling up synthetic protocols for this compound?

- Byproduct Management : Optimize stoichiometry to minimize iodine waste.

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to volatility .

- Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.